1-(3-Hydroxypropyl)-3,3-dimethyl-3,4-dihydroquinoxalin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Hydroxypropyl)-3,3-dimethyl-3,4-dihydroquinoxalin-2(1H)-one is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound belongs to the quinoxaline family, which are known for their diverse biological activities and synthetic utility.
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the condensation of 1,2-diaminobenzene with ketones or aldehydes in the presence of a suitable catalyst. The reaction conditions typically involve heating the reactants in an inert atmosphere to prevent oxidation.
Industrial Production Methods: On an industrial scale, the compound is produced using optimized reaction conditions to maximize yield and purity. This involves the use of large reactors, precise temperature control, and continuous monitoring of reaction parameters to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Hydroxypropyl)-3,3-dimethyl-3,4-dihydroquinoxalin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxalinedione derivatives.
Reduction: Reduction reactions can lead to the formation of reduced quinoxaline derivatives.
Substitution: Nucleophilic substitution reactions can occur at the quinoxaline ring, leading to the formation of various substituted quinoxalines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles such as amines and halides are used, often in the presence of a base.
Major Products Formed:
Oxidation: Quinoxalinedione derivatives.
Reduction: Reduced quinoxaline derivatives.
Substitution: Substituted quinoxalines.
Scientific Research Applications
1-(3-Hydroxypropyl)-3,3-dimethyl-3,4-dihydroquinoxalin-2(1H)-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex quinoxaline derivatives.
Biology: The compound exhibits biological activity, making it useful in the development of pharmaceuticals and bioactive molecules.
Medicine: It has potential therapeutic applications, including anti-inflammatory and anticancer properties.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The compound exerts its effects through various molecular targets and pathways:
Molecular Targets: It interacts with specific enzymes and receptors in biological systems.
Pathways Involved: The compound may modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
1-(3-Hydroxypropyl)-3,3-dimethyl-3,4-dihydroquinoxalin-2(1H)-one is unique compared to other quinoxaline derivatives due to its specific structural features and biological activity. Similar compounds include:
Quinoxaline: The parent compound with a simpler structure.
Quinoxalinedione: Oxidized derivatives of quinoxaline.
Substituted Quinoxalines: Various derivatives with different substituents on the quinoxaline ring.
These compounds share similarities in their core structure but differ in their functional groups and biological activities.
Properties
IUPAC Name |
1-(3-hydroxypropyl)-3,3-dimethyl-4H-quinoxalin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2/c1-13(2)12(17)15(8-5-9-16)11-7-4-3-6-10(11)14-13/h3-4,6-7,14,16H,5,8-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHZQINWCDWDTDM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)N(C2=CC=CC=C2N1)CCCO)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.